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Compound of Interest

Compound Name: JNJ-28583113

Cat. No.: B10857160 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) for modifying

the potent TRPM2 antagonist, JNJ-28583113, to improve its in vivo performance. The primary

limitation of JNJ-28583113 for systemic use is its rapid in vivo metabolism, despite its excellent

brain permeability.[1][2][3] This guide will explore strategies to enhance its metabolic stability

and provide detailed protocols for evaluating the efficacy of modified compounds.

Frequently Asked Questions (FAQs)
Q1: What is the primary limitation of JNJ-28583113 for in vivo studies?

A1: The principal drawback of JNJ-28583113 for in vivo applications is its poor metabolic

stability, leading to rapid clearance from the plasma.[1][2][3] While the compound is brain

penetrant, its fast metabolism makes it unsuitable for systemic dosing in many experimental

models that require sustained exposure.[4][5]

Q2: What is the mechanism of action of JNJ-28583113?

A2: JNJ-28583113 is a potent and selective antagonist of the Transient Receptor Potential

Melastatin 2 (TRPM2) ion channel.[5] It blocks TRPM2-mediated calcium influx, which in turn

leads to the phosphorylation of GSK3α and β subunits, protection against oxidative stress-

induced cell death, and suppression of cytokine release from microglia.[1][4]

Q3: What are some potential strategies to improve the metabolic stability of JNJ-28583113?
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A3: Several medicinal chemistry strategies can be employed to enhance the metabolic stability

of JNJ-28583113. These include:

Replacing the labile ethyl ester: The ethyl ester moiety is a likely site of hydrolysis by

esterases. Replacing it with a more stable functional group, such as an amide or a

metabolically hindered ester, could significantly increase the compound's half-life.

Introducing electron-withdrawing groups: Adding electron-withdrawing groups (e.g., CF3,

SO2NH2) to the aromatic ring can deactivate it towards oxidative metabolism by cytochrome

P450 enzymes.

Deuteration: Strategic replacement of hydrogen atoms with deuterium at metabolically

vulnerable positions can slow down metabolism due to the kinetic isotope effect.

Reducing lipophilicity: High lipophilicity can be associated with increased metabolic

clearance. Modifications to reduce the overall lipophilicity (logP) of the molecule may

improve its pharmacokinetic profile.

Q4: What in vivo models are suitable for testing the efficacy of modified JNJ-28583113
analogs?

A4: Given TRPM2's role in oxidative stress and neuroinflammation, several in vivo models are

appropriate for efficacy testing. These include:

Stroke models: The transient middle cerebral artery occlusion (tMCAO) model in rodents is a

well-established model of ischemic stroke and is relevant for assessing neuroprotective

effects.

Neurotoxicity models: Models using agents like MPTP (1-methyl-4-phenyl-1,2,3,6-

tetrahydropyridine) to induce Parkinson's-like neurodegeneration can be used to evaluate

the protective effects of TRPM2 antagonists against neuronal loss.

Neuropathic pain models: Chronic constriction injury (CCI) or spinal nerve ligation (SNL)

models can be used to assess the analgesic potential of the compounds.

Alzheimer's disease models: Transgenic mouse models of Alzheimer's disease that exhibit

amyloid-β pathology and cognitive deficits can be used to investigate the therapeutic
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potential of TRPM2 inhibition in this context.[6]
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Issue Potential Cause Suggested Solution

Modified compound shows

reduced in vitro potency.

The chemical modification has

altered the binding affinity for

the TRPM2 channel.

- Perform detailed structure-

activity relationship (SAR)

studies to understand the

impact of modifications on

potency. - Utilize computational

modeling to predict the binding

of new analogs. - Synthesize a

focused library of analogs with

subtle variations around the

modification site to regain

potency.

Improved metabolic stability in

vitro does not translate to in

vivo studies.

- Poor absorption or high first-

pass metabolism in the gut

and liver. - Rapid clearance by

other mechanisms (e.g., renal

excretion). - The in vitro model

(e.g., liver microsomes) may

not fully recapitulate in vivo

metabolism.

- Conduct pharmacokinetic

studies with both intravenous

and oral administration to

determine absolute

bioavailability. - Analyze

metabolites in plasma, urine,

and feces to identify major

clearance pathways. - Use

more complex in vitro models,

such as hepatocytes, to better

predict in vivo metabolism.

Compound shows efficacy in

one in vivo model but not

another.

- The role of TRPM2 may be

context-dependent and vary

between different disease

models. - Differences in drug

exposure in the target tissue

between the models.

- Investigate the expression

and role of TRPM2 in the

specific tissues and cell types

relevant to each disease

model. - Measure compound

concentrations in the target

tissue (e.g., brain) to ensure

adequate exposure.

Observed in vivo toxicity. - Off-target effects of the

modified compound. -

Formation of a toxic

metabolite.

- Screen the compound

against a panel of off-target

receptors and enzymes. -

Identify and characterize major
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metabolites and assess their

toxicity. - Modify the compound

to block the metabolic pathway

leading to the toxic metabolite.

Quantitative Data Summary
Table 1: In Vitro Potency of JNJ-28583113

Species IC50 (nM)

Human 126

Chimpanzee 100

Rat 25

Data sourced from MedChemExpress[4]

Table 2: Example Pharmacokinetic Parameters of a Hypothetical Modified JNJ-28583113
Analog (M-JNJ) Compared to the Parent Compound

Compoun
d

Administr
ation
Route

Cmax
(ng/mL)

Tmax (h)
AUC
(ng*h/mL)

Half-life
(h)

Bioavaila
bility (%)

JNJ-

28583113
IV - - - <1 -

JNJ-

28583113
PO Low 0.5 Low <1 Low

M-JNJ IV 1500 - 4500 4 -

M-JNJ PO 800 1 3600 4 80

This table presents hypothetical data for illustrative purposes to guide researchers on the

expected improvements in pharmacokinetic parameters.
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Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment in
Liver Microsomes

Prepare the incubation mixture: In a microcentrifuge tube, combine liver microsomes (e.g.,

rat, human; final concentration 0.5 mg/mL), NADPH regenerating system (e.g., G6P,

G6PDH, NADP+), and phosphate buffer (pH 7.4).

Pre-incubate: Pre-incubate the mixture at 37°C for 5 minutes.

Initiate the reaction: Add the test compound (e.g., JNJ-28583113 or its analog; final

concentration 1 µM) to the pre-incubated mixture.

Time points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

Quench the reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile

containing an internal standard.

Sample processing: Centrifuge the samples to precipitate proteins. Collect the supernatant.

LC-MS/MS analysis: Analyze the concentration of the parent compound in the supernatant

using a validated LC-MS/MS method.

Data analysis: Plot the natural logarithm of the percentage of the compound remaining

versus time. The slope of the linear regression represents the elimination rate constant (k).

The in vitro half-life (t1/2) is calculated as 0.693/k.

Protocol 2: In Vivo Efficacy Assessment in a Transient
Middle Cerebral Artery Occlusion (tMCAO) Model in Rats

Animal preparation: Anesthetize the rat and maintain its body temperature at 37°C.

Induction of ischemia: Expose the common carotid artery (CCA), external carotid artery

(ECA), and internal carotid artery (ICA). Insert a filament into the ICA to occlude the origin of

the middle cerebral artery (MCA).
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Reperfusion: After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to

allow reperfusion.

Compound administration: Administer the test compound (e.g., a modified JNJ-28583113
analog) or vehicle at a predetermined time point (e.g., at the time of reperfusion) via the

desired route (e.g., intravenous or oral).

Neurological deficit scoring: Evaluate the neurological deficit at 24 hours post-reperfusion

using a standardized scoring system (e.g., a 5-point scale).

Infarct volume measurement: At 48 hours post-reperfusion, euthanize the animal and

remove the brain. Slice the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to

visualize the infarct area.

Data analysis: Calculate the infarct volume as a percentage of the total brain volume.

Compare the neurological scores and infarct volumes between the treatment and vehicle

groups.
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Caption: Signaling pathway of TRPM2 activation and inhibition by JNJ-28583113.
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Caption: Workflow for modifying and evaluating JNJ-28583113 analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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